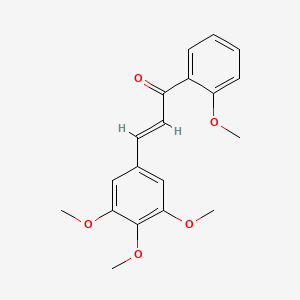

(2E)-1-(2-甲氧基苯基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

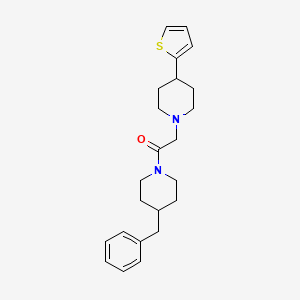

(2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a compound belonging to the chalcone family, characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is known for its diverse biological activities and its potential in various fields of chemistry and pharmacology. The interest in such compounds stems from their spectroscopic properties and their reactivity, which make them suitable for various synthetic and analytical applications.

Synthesis Analysis

The synthesis of chalcone derivatives, including compounds similar to (2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, typically involves the Claisen-Schmidt condensation reaction. This reaction is performed between an aldehyde and a ketone in the presence of a base, leading to the formation of the chalcone core structure. Detailed synthesis procedures have been reported, emphasizing the importance of specific substituents on the phenyl rings, which significantly influence the compound's physical and chemical properties (Espinoza-Hicks et al., 2012).

Molecular Structure Analysis

The molecular structure of chalcones is characterized by X-ray diffraction and spectroscopic methods, including FT-IR, NMR, and UV-visible spectroscopy. These studies reveal the planarity of the chalcone core and the trans configuration of the central double bond. The electronic and spatial arrangement is influenced by the methoxy groups, which can affect the compound's reactivity and interaction with other molecules (Mary et al., 2015).

Chemical Reactions and Properties

Chalcones undergo a variety of chemical reactions, including cyclization, addition, and oxidation, due to the reactive α,β-unsaturated carbonyl system. These reactions can be utilized to synthesize a wide range of derivatives with varied biological activities. The presence of methoxy groups on the phenyl rings can direct these reactions and stabilize the resulting products through electron donation (Sadgir et al., 2020).

Physical Properties Analysis

The physical properties of chalcones, such as melting points, solubility, and crystallinity, are crucial for their practical applications. These properties are influenced by the nature and position of substituents on the phenyl rings. The introduction of methoxy groups can enhance the solubility in organic solvents, making them more suitable for synthetic applications (Kavitha et al., 2006).

Chemical Properties Analysis

The chemical behavior of chalcones, including (2E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is characterized by their ability to participate in various organic reactions. The α,β-unsaturated carbonyl group is particularly reactive towards nucleophiles in Michael addition reactions. Furthermore, the electron-donating effect of methoxy groups can influence the electrophilic and nucleophilic properties of the molecule, affecting its reactivity pattern in synthetic chemistry (Carvalho-Jr et al., 2011).

科学研究应用

分子结构分析副标题

(2E)-1-(2-甲氧基苯基)-3-(3,4,5-三甲氧基苯基)丙-2-烯-1-酮一直是各种科学研究的主题,重点关注其分子结构和性质。一项重要研究通过傅立叶变换红外光谱(FT-IR)、核Overhauser效应(NBO)、最高占据分子轨道(HOMO)和最低未占据分子轨道(LUMO)以及分子静电势(MEP)分析阐明了其分子结构。研究表明,该化合物由于超共轭作用和电荷离域化而具有稳定性,通过NBO分析。HOMO和LUMO分析表明分子内的电荷转移,而MEP图显示了负区域在电负氧原子上的定位,正区域在苯环上(Sheena Mary et al., 2015)。

光谱研究

光谱性质洞察副标题

进一步对相关化合物进行光谱研究,以更好地了解它们的性质。例如,一个研究项目专注于合成和理论研究一种密切相关化合物的光谱性质,使用密度泛函理论(DFT)方法。该研究强调了对键角、键距和光谱性质的准确预测,与实验值一致。使用GIAO方法进行NMR研究和IR光谱分析显示与理论预测良好的相关性,表明DFT-B3LYP/6-311++G(d,p)方法在描述这类化合物的光谱性质方面的有效性(Espinoza-Hicks et al., 2012)。

晶体学洞察

晶体结构和稳定性副标题

晶体学分析对于理解这些化合物的几何参数和稳定性至关重要。一项分析类似化合物的晶体结构的研究突出了中心双键的反式构型和分子稳定性的分子间氢键存在,有助于分子稳定性。该研究还揭示了苯环之间的π-π堆积相互作用,为化合物的固态性质提供了见解(Yathirajan et al., 2007)。

属性

IUPAC Name |

(E)-1-(2-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-16-8-6-5-7-14(16)15(20)10-9-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEQQHXGAJDGJY-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)

![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)

![3-(4-Chloro-3-methylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2480691.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)